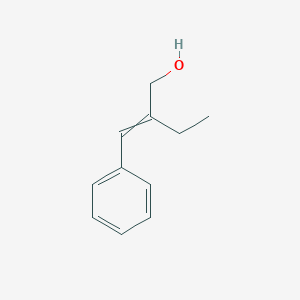
2-Benzylidenebutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidenebutan-1-ol is an organic compound characterized by a benzylidene group attached to a butanol backbone This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an aromatic aldehyde derivative
准备方法
Synthetic Routes and Reaction Conditions: 2-Benzylidenebutan-1-ol can be synthesized through the aldol condensation reaction between benzaldehyde and butan-1-ol. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-benzylbutan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-Benzylbutan-1-ol.
Substitution: Various substituted benzylidenebutan-1-ol derivatives.
科学研究应用
2-Benzylidenebutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-Benzylidenebutan-1-ol involves its interaction with various molecular targets. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in different chemical processes.
相似化合物的比较
Benzylidenemalononitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
Benzylideneacetone: Contains a ketone group instead of a hydroxyl group.
Cinnamyl alcohol: Similar structure but with a different position of the double bond.
Uniqueness: 2-Benzylidenebutan-1-ol is unique due to the presence of both an aromatic benzylidene group and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
属性
CAS 编号 |
56407-97-7 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-benzylidenebutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-8,12H,2,9H2,1H3 |
InChI 键 |
CARFRGLOKBILMF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


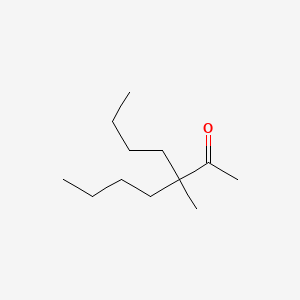
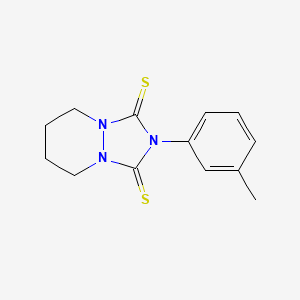
![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
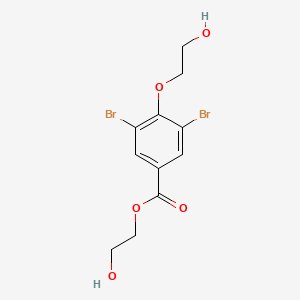
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
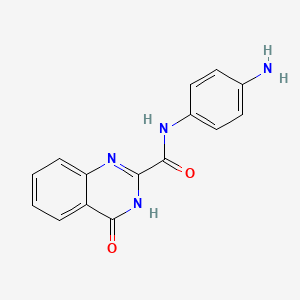
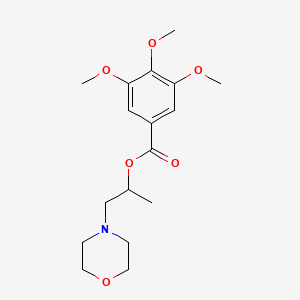
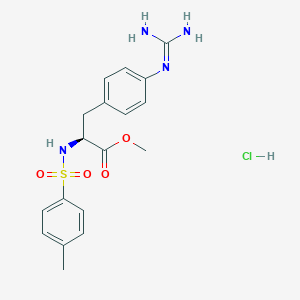
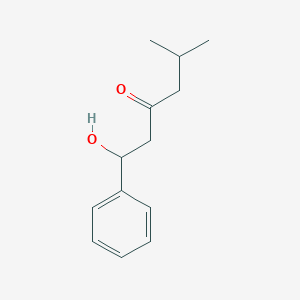
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
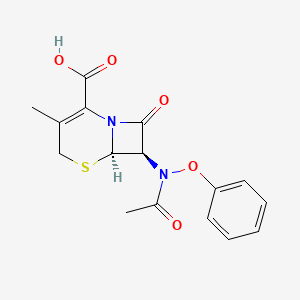
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
